molecular formula C10H10ClNO4 B13984188 Ethyl 3-chloro-4-methyl-5-nitrobenzoate

Ethyl 3-chloro-4-methyl-5-nitrobenzoate

Cat. No.: B13984188
M. Wt: 243.64 g/mol
InChI Key: MVJYOMACZVOFAS-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-4-methyl-5-nitrobenzoate is an organic compound with the molecular formula C10H10ClNO4 It is a derivative of benzoic acid and contains a nitro group, a chloro group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-chloro-4-methyl-5-nitrobenzoate can be synthesized through a multi-step process involving the nitration, chlorination, and esterification of benzoic acid derivatives. One common method involves the nitration of 4-methylbenzoic acid to form 4-methyl-3-nitrobenzoic acid, followed by chlorination to introduce the chloro group. The final step involves esterification with ethanol to form the ethyl ester .

Industrial Production Methods

In industrial settings, the production of this compound typically involves continuous flow synthesis techniques to optimize reaction conditions and improve yield. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, resulting in higher efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-4-methyl-5-nitrobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Reduction: Formation of 3-chloro-4-methyl-5-aminobenzoate.

    Hydrolysis: Formation of 3-chloro-4-methyl-5-nitrobenzoic acid and ethanol.

Scientific Research Applications

Ethyl 3-chloro-4-methyl-5-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-chloro-4-methyl-5-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-chloro-4-methyl-5-nitrobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4-chloro-3-nitrobenzoate: Similar structure but with different positions of the chloro and nitro groups.

Properties

Molecular Formula

C10H10ClNO4

Molecular Weight

243.64 g/mol

IUPAC Name

ethyl 3-chloro-4-methyl-5-nitrobenzoate

InChI

InChI=1S/C10H10ClNO4/c1-3-16-10(13)7-4-8(11)6(2)9(5-7)12(14)15/h4-5H,3H2,1-2H3

InChI Key

MVJYOMACZVOFAS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Cl)C)[N+](=O)[O-]

Origin of Product

United States

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